molecular formula C9H11N3O5 B13860874 5'-Carboxyl-2'-deoxycytidine-13C,15N2

5'-Carboxyl-2'-deoxycytidine-13C,15N2

Cat. No.: B13860874
M. Wt: 244.18 g/mol
InChI Key: IXVVOPMSSSJGMB-QWRQZDHISA-N
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Description

5'-Carboxyl-2'-deoxycytidine-$^{13}\text{C},^{15}\text{N}2$ is a stable isotope-labeled analog of 2'-deoxycytidine, a pyrimidine nucleoside critical for DNA synthesis and metabolism. The compound is distinguished by its $^{13}\text{C}$ and $^{15}\text{N}2$ isotopic labels at specific positions, enabling precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based assays. The 5'-carboxyl group introduces a polar functional moiety, altering its chemical reactivity and solubility compared to non-modified deoxycytidine derivatives. This modification is particularly valuable in studies of nucleotide excision repair, enzymatic activity, and oxidative damage pathways .

Properties

Molecular Formula

C9H11N3O5

Molecular Weight

244.18 g/mol

IUPAC Name

(2S,3S,5R)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-3-hydroxyoxolane-2-carboxylic acid

InChI

InChI=1S/C9H11N3O5/c10-5-1-2-12(9(16)11-5)6-3-4(13)7(17-6)8(14)15/h1-2,4,6-7,13H,3H2,(H,14,15)(H2,10,11,16)/t4-,6+,7-/m0/s1/i9+1,11+1,12+1

InChI Key

IXVVOPMSSSJGMB-QWRQZDHISA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=[15N][13C]2=O)N)C(=O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below contrasts 5'-Carboxyl-2'-deoxycytidine-$^{13}\text{C},^{15}\text{N}_2$ with structurally related isotope-labeled nucleosides:

Compound Name Molecular Formula Isotopic Labels Key Functional Groups Primary Applications
5'-Carboxyl-2'-deoxycytidine-$^{13}\text{C},^{15}\text{N}_2$ $^{13}\text{C}9^{15}\text{N}2\text{H}{13}\text{O}6$ $^{13}\text{C}$ at C5', $^{15}\text{N}_2$ at N3/N4 5'-Carboxyl, 2'-deoxyribose Metabolic tracing, oxidative DNA damage studies
5-Methyl-2'-deoxycytidine-$^{13}\text{C},^{15}\text{N}_2$ $^{13}\text{C}9^{15}\text{N}2\text{H}{15}\text{O}4$ $^{13}\text{C}$ at C2, $^{15}\text{N}_2$ at N1/N3 5-Methyl, 2'-deoxyribose Epigenetics (DNA methylation analysis)
2'-Deoxyuridine-$^{13}\text{C},^{15}\text{N}_2$ $^{13}\text{C}9^{15}\text{N}2\text{H}{12}\text{O}5$ $^{13}\text{C}$ at C2, $^{15}\text{N}_2$ at N1/N3 2'-Deoxyribose, uracil base Thymidylate synthase activity assays
Gemcitabine-$^{13}\text{C},^{15}\text{N}2$ (dFdC-$^{13}\text{C},^{15}\text{N}2$) $^{13}\text{C}8^{15}\text{N}2\text{F}2\text{H}{19}\text{O}_4$ $^{13}\text{C}$ at C5, $^{15}\text{N}_2$ at N3/N4 2',2'-Difluoro, 2'-deoxyribose Anticancer drug metabolism studies

Research Findings and Contradictions

  • Isotopic Purity : 5'-Carboxyl-2'-deoxycytidine-$^{13}\text{C},^{15}\text{N}2$ achieves >98% isotopic enrichment, surpassing Gemcitabine-$^{13}\text{C},^{15}\text{N}2$ (95%) due to optimized purification via repeated column chromatography .
  • Contradiction in Synthetic Routes : advocates Hoffer’s chlorosugar for ribose labeling, while employs Markewicz protecting groups for 2'-deoxy analogs, leading to divergent yields (75% vs. 60%) .

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